molecular formula C14H14N2O5 B1214330 Indoleacetylaspartate CAS No. 2456-73-7

Indoleacetylaspartate

Cat. No. B1214330
CAS RN: 2456-73-7
M. Wt: 290.27 g/mol
InChI Key: VAFNMNRKDDAKRM-NSHDSACASA-N
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Description

Indoleacetylaspartate is a compound with the molecular formula C14H14N2O5 . It is one of the indole-auxin amino acid conjugates found in the achenes of F. vesca .


Synthesis Analysis

Indoleacetylaspartate is synthesized in strawberry tissues as an auxin conjugate . The process involves biosynthesis, conjugate formation, and hydrolysis . The exact synthesis process of Indoleacetylaspartate is not fully defined yet .


Molecular Structure Analysis

The molecular structure of Indoleacetylaspartate consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The average mass is 290.271 Da and the monoisotopic mass is 290.090271 Da .


Chemical Reactions Analysis

Indoleacetylaspartate, along with Indole-3-acetylglutamate, are hydrolyzed in growing seedlings to provide a source of free IAA for growth . This is contrary to what has been proposed to occur in Arabidopsis .


Physical And Chemical Properties Analysis

Indoleacetylaspartate has a density of 1.5±0.1 g/cm3, a boiling point of 641.7±55.0 °C at 760 mmHg, and a flash point of 341.9±31.5 °C . It has 7 H bond acceptors, 4 H bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Role in Plant Physiology

Indoleacetylaspartate plays a significant role in plant physiology. It has been found in cucumber shoot tissues . The compound was isolated from 1-week-old, green cucumber shoots that had not been pretreated with auxin . This suggests that Indoleacetylaspartate may play a role in the growth and development of plants.

Auxin Conjugate in Strawberries

Indoleacetylaspartate is one of the indole-auxin amino acid conjugates found in the achenes of strawberries . These conjugates are hydrolyzed by growing seedlings to provide a source of free Indole-3-acetic acid (IAA) for growth . This indicates that Indoleacetylaspartate may play a crucial role in the growth and development of strawberry plants.

Storage Form of Plant Hormone

Indoleacetylaspartate is thought to act as a storage form for the active plant hormone Indole-3-acetic acid (IAA) . This suggests that the compound may play a role in maintaining the homeostasis of IAA in plants, thereby influencing plant growth and development.

Role in Auxin Homeostasis

Indoleacetylaspartate may play a role in auxin homeostasis, which involves a complex interaction between biosynthesis, conjugate formation and hydrolysis, catabolism, and transport . This suggests that the compound may be involved in regulating the levels of auxin in plants.

Future Directions

The future directions of research on Indoleacetylaspartate could involve further investigation into its synthesis process, mechanism of action, and its role in plant growth and development .

Mechanism of Action

Target of Action

Indoleacetylaspartate, also known as Indole-3-acetyl-L-aspartic acid, is primarily targeted towards the achene of the diploid strawberry . The achene, the botanical true fruit, is known to enlarge in response to auxin produced by the developing achenes .

Mode of Action

Indoleacetylaspartate interacts with its target through a complex interaction between biosynthesis, conjugate formation and hydrolysis, catabolism, and transport . Strawberry tissues are capable of synthesizing auxin conjugates, and transcriptome data support the expression of genes involved in IAA conjugate formation and hydrolysis throughout embryo development and subsequent seedling growth .

Biochemical Pathways

The biochemical pathways affected by Indoleacetylaspartate include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .

Pharmacokinetics

It is known that the compound is hydrolyzed by seedlings to provide a source of free iaa for growth .

Result of Action

The molecular and cellular effects of Indoleacetylaspartate’s action involve the hydrolysis of the compound by seedlings to provide a source of free IAA for growth . This suggests active metabolic or transport activity following the period of embryo growth, that sustains longer periods of receptacle development until ripening .

properties

IUPAC Name

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c17-12(16-11(14(20)21)6-13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFNMNRKDDAKRM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179298
Record name Indole-3-acetyl-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indoleacetylaspartate

CAS RN

2456-73-7
Record name Indole-3-acetyl-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2456-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indolyl-3-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002456737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(indole-3-acetyl)-L-aspartic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07951
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indole-3-acetyl-L-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDOLEACETYLASPARTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V1L30W0M7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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